molecular formula C12H6O8 B1681426 (S)-aminoglutethimide CAS No. 57288-03-6

(S)-aminoglutethimide

Cat. No.: B1681426
CAS No.: 57288-03-6
M. Wt: 278.17 g/mol
InChI Key: UXHISTVMLJLECY-UHFFFAOYSA-N
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Description

Galloflavin is a compound with the chemical formula C₁₂H₆O₈. It acts as a potent inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. LDH catalyzes the conversion of pyruvate to lactate, a crucial step in cellular energy metabolism. Galloflavin’s inhibition of LDH disrupts this process, impacting cancer cell proliferation .

Scientific Research Applications

Galloflavin has garnered interest in several scientific fields:

    Cancer Research: Its LDH inhibition potential makes it relevant for cancer therapy.

    Metabolism Studies: Researchers explore its impact on cellular energy metabolism.

    Drug Development: Galloflavin may serve as a lead compound for developing LDH-targeted drugs.

Preparation Methods

Synthetic Routes:: Galloflavin can be synthesized using various methods. One common approach involves the reaction of suitable precursors to form the compound. Unfortunately, specific synthetic routes and conditions for Galloflavin’s preparation are not widely documented in the literature.

Industrial Production:: Information on large-scale industrial production methods for Galloflavin remains limited

Chemical Reactions Analysis

Reactions:: Galloflavin does not undergo extensive chemical transformations due to its specialized role as an LDH inhibitor. it interacts with pyruvate, forming complexes that inhibit LDH activity.

Common Reagents and Conditions::
  • Pyruvate: Galloflavin binds to pyruvate, disrupting LDH function.
  • Solvents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used for Galloflavin studies.

Major Products:: The primary product of Galloflavin’s interaction with LDH is the inhibition of lactate production. This disruption affects cancer cell metabolism and growth.

Mechanism of Action

Galloflavin’s mechanism involves:

    LDH Inhibition: By binding to LDH, Galloflavin prevents the conversion of pyruvate to lactate.

    Disruption of Glycolysis: Inhibition of LDH affects glycolytic pathways, impacting ATP production and cancer cell growth.

Comparison with Similar Compounds

While Galloflavin is unique due to its specific LDH inhibition, other related compounds include:

    Glycolysis Inhibitors: Compounds targeting glycolysis pathways.

    Metabolic Modulators: Agents affecting cellular metabolism.

Properties

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205354, DTXSID30972802
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-80-9, 57288-03-6
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galloflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 568-80-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-aminoglutethimide
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